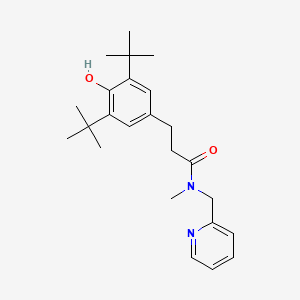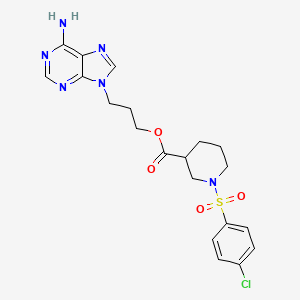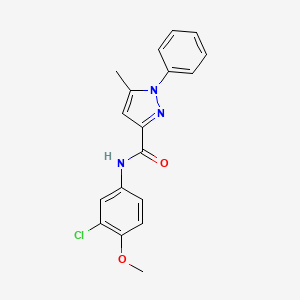
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide, also known as BHA-DMPP, is a synthetic compound that has gained attention in the scientific research field due to its potential as an antioxidant and neuroprotective agent.
Mécanisme D'action
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide exerts its neuroprotective effects through multiple mechanisms. It acts as a free radical scavenger, reducing oxidative stress and preventing damage to neuronal cells. This compound also inhibits the activation of microglia, which are immune cells in the brain that can contribute to inflammation and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of antioxidant enzymes such as superoxide dismutase and catalase, which can help protect cells from oxidative damage. It also reduces levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which can contribute to neuroinflammation and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide in lab experiments is its stability and solubility in water, which allows for easy administration to cells and animals. However, one limitation is that the compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Orientations Futures
There are several potential future directions for research on 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could investigate the compound's effects on other systems in the body, such as the immune system and cardiovascular system. Finally, research could focus on developing more potent derivatives of this compound with improved neuroprotective properties.
Méthodes De Synthèse
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide can be synthesized through a multistep process starting with the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with methylamine to form 3,5-ditert-butyl-4-hydroxyphenyl-N-methylmethanimine. This intermediate is then reacted with 2-pyridinemethanol to produce this compound.
Applications De Recherche Scientifique
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide has been studied for its potential use as an antioxidant and neuroprotective agent. It has been shown to have a protective effect on neuronal cells by reducing oxidative stress and inflammation. Additionally, this compound has been found to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-23(2,3)19-14-17(15-20(22(19)28)24(4,5)6)11-12-21(27)26(7)16-18-10-8-9-13-25-18/h8-10,13-15,28H,11-12,16H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUQAGMSHXEXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N(C)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-5-methylsulfonylbenzamide](/img/structure/B7551780.png)

![5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7551796.png)
![1-(2-fluorophenyl)-N-[4-[(2-methylpiperidin-1-yl)methyl]phenyl]pyrazole-3-carboxamide](/img/structure/B7551808.png)
![3-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-1-(4-fluorophenyl)pyrrolidine](/img/structure/B7551820.png)
![3-(methanesulfonamido)-2,4,6-trimethyl-N-[4-(thiadiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B7551822.png)
![N-[2-(4-chlorophenyl)ethyl]-2-oxo-6-phenyl-1H-pyridine-3-carboxamide](/img/structure/B7551827.png)
![2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7551841.png)
![[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-[[2-(tetrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7551847.png)
![1-(2,3-Dihydroindol-1-yl)-2-[4-[3-(4-methylphenyl)-1,2-oxazole-5-carbonyl]piperazin-1-yl]ethanone](/img/structure/B7551851.png)

![4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]-4-oxobutanamide](/img/structure/B7551864.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7551875.png)

